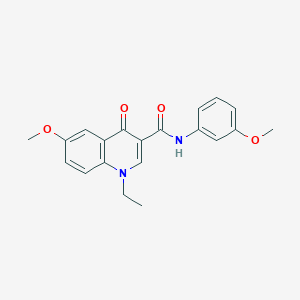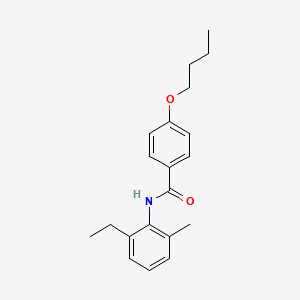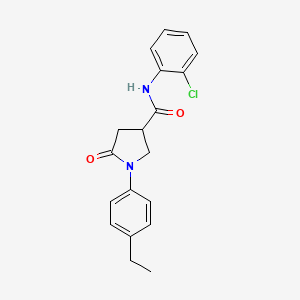![molecular formula C11H17Cl2N3O3 B5077734 1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride](/img/structure/B5077734.png)
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-nitroaniline moiety linked to an ethylamino-propanol backbone, forming a hydrochloride salt. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride typically involves multiple steps, starting with the nitration of aniline to form 2-chloro-6-nitroaniline. This intermediate is then reacted with ethylene diamine under controlled conditions to introduce the ethylamino group. The final step involves the reaction of the resulting compound with propylene oxide to form the desired product, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts, along with advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, amino alcohols, and other derivatives that retain the core structure of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity, allowing it to bind to and modify biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-6-nitroaniline: Shares the chloro-nitroaniline moiety but lacks the ethylamino-propanol backbone.
1-ethylamino-2-propanol: Contains the ethylamino-propanol backbone but lacks the chloro-nitroaniline moiety.
Uniqueness
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3.ClH/c1-8(16)7-13-5-6-14-11-9(12)3-2-4-10(11)15(17)18;/h2-4,8,13-14,16H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPNUJQRBCKXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C(C=CC=C1Cl)[N+](=O)[O-])O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N,N'-triethyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5077651.png)
![2-{4-[5-(6-methyl-2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanol](/img/structure/B5077656.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5077664.png)
![(2,5-dimethoxyphenyl)[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5077674.png)


![1-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5077701.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5077730.png)



![1-[4-(4-Bromo-2-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B5077750.png)
